Cas no 1821028-98-1 (6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one)

6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one is a spirocyclic compound featuring a benzoxazine core fused with a pyrrolidine ring. Its unique structural framework makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules. The chloro substituent enhances reactivity, facilitating further functionalization, while the spirocyclic system contributes to conformational rigidity, which can improve binding affinity in target interactions. This compound is of interest in the development of pharmaceuticals, especially for central nervous system (CNS) targets, due to its potential to modulate receptor activity. Its well-defined synthetic route and stability under standard conditions further support its utility in research and drug discovery.
6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one structure
1821028-98-1 structure
商品名:6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one
CAS番号:1821028-98-1
MF:C11H11ClN2O2
メガワット:238.670241594315
CID:6223016
PubChem ID:117103601

6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one 化学的及び物理的性質

名前と識別子

    • SCHEMBL17205437
    • EN300-7432668
    • 6-chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one
    • 1821028-98-1
    • 6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one
    • インチ: 1S/C11H11ClN2O2/c12-7-1-2-9-8(5-7)11(3-4-13-6-11)16-10(15)14-9/h1-2,5,13H,3-4,6H2,(H,14,15)
    • InChIKey: DTRHSJNRCBXDCK-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)C1(CNCC1)OC(N2)=O

計算された属性

  • せいみつぶんしりょう: 238.0509053g/mol
  • どういたいしつりょう: 238.0509053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 312
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 50.4Ų

6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7432668-2.5g
6-chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one
1821028-98-1 95%
2.5g
$2940.0 2024-05-24
Enamine
EN300-7432668-0.5g
6-chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one
1821028-98-1 95%
0.5g
$1440.0 2024-05-24
Enamine
EN300-7432668-0.1g
6-chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one
1821028-98-1 95%
0.1g
$1320.0 2024-05-24
Enamine
EN300-7432668-0.25g
6-chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one
1821028-98-1 95%
0.25g
$1381.0 2024-05-24
Enamine
EN300-7432668-5.0g
6-chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one
1821028-98-1 95%
5.0g
$4349.0 2024-05-24
Enamine
EN300-7432668-1.0g
6-chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one
1821028-98-1 95%
1.0g
$1500.0 2024-05-24
Enamine
EN300-7432668-10.0g
6-chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one
1821028-98-1 95%
10.0g
$6450.0 2024-05-24
Enamine
EN300-7432668-0.05g
6-chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one
1821028-98-1 95%
0.05g
$1261.0 2024-05-24

6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one 関連文献

6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-oneに関する追加情報

6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one: A Comprehensive Overview

The compound 6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one, identified by the CAS number 1821028-98-1, is a unique spiro compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzoxazine derivatives, which are known for their versatile applications in drug design and material science. The spiro structure of this compound is particularly intriguing due to its dual-ring system comprising a benzoxazine ring fused with a pyrrolidine ring. This structural peculiarity not only imparts stability but also offers a platform for functionalization and exploration of novel chemical properties.

The synthesis of 6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one involves a series of intricate organic reactions. Recent advancements in synthetic methodologies have enabled chemists to construct such complex spiro systems with greater precision. For instance, the use of microwave-assisted synthesis has been reported to significantly enhance the yield and purity of similar compounds. The incorporation of a chlorine atom at the 6-position introduces an additional layer of complexity and functionality to the molecule. Chlorine substitution is known to influence the electronic properties of aromatic systems, thereby modulating their reactivity and biological activity.

From a pharmacological standpoint, benzoxazine derivatives have garnered considerable attention due to their potential as therapeutic agents. Studies have shown that these compounds exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The spiro structure in 6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one is hypothesized to play a crucial role in its bioavailability and target specificity. Recent research has focused on optimizing the pharmacokinetic profiles of such compounds through structural modifications.

In terms of applications beyond pharmacology, this compound serves as an excellent model for studying spiro systems in materials science. The rigid yet flexible nature of its structure makes it a promising candidate for applications in molecular recognition and sensor development. Additionally, the presence of nitrogen atoms in both rings introduces hydrogen bonding capabilities, which are advantageous in supramolecular chemistry.

The latest studies on spiro compounds have also explored their role in catalysis. For example, derivatives of this compound have been investigated as potential catalysts for enantioselective reactions due to their chiral centers and rigid frameworks. These findings underscore the versatility of this class of compounds across multiple disciplines.

In conclusion, 6-Chloro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one, with its unique structural features and diverse functional groups, represents a valuable addition to the arsenal of advanced chemical entities. Its potential applications span from drug discovery to materials science and catalysis. As research continues to unravel its properties and capabilities further innovations are expected in both academic and industrial settings.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm